Product packaging for Macrocin(Cat. No.:CAS No. 11049-15-3)

Macrocin

Cat. No.: B1239957
CAS No.: 11049-15-3
M. Wt: 902.1 g/mol
InChI Key: UFUYRGNJTFAODM-MIUQDMJTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Macrocin, also known as Tylosin C, is a macrolide antibiotic intermediate with the molecular formula C₄₅H₇₅NO₁₇ and a molecular weight of 902.08 g/mol . It is a biosynthetic precursor in the production of Tylosin, an important antibiotic used in veterinary medicine . The compound is characterized by its complex structure, which includes a large macrolide lactone ring attached to deoxy sugars . Macrolide antibiotics like this compound primarily function by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit of bacteria, which prevents the translation of mRNA and the subsequent elongation of the peptide chain . This mechanism is bacteriostatic, halting the growth of susceptible bacteria. This compound is specifically converted into the final antibiotic, Tylosin, via the enzyme this compound O-methyltransferase . This product is provided exclusively for research purposes. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can rely on the quality of this reagent, which is supplied with a Certificate of Analysis. The CAS number for this compound is 11049-15-3 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H75NO17 B1239957 Macrocin CAS No. 11049-15-3

Properties

CAS No.

11049-15-3

Molecular Formula

C45H75NO17

Molecular Weight

902.1 g/mol

IUPAC Name

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-15-[[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C45H75NO17/c1-12-32-29(21-57-44-41(56-11)38(53)36(51)25(5)59-44)17-22(2)13-14-30(48)23(3)18-28(15-16-47)39(24(4)31(49)19-33(50)61-32)63-43-37(52)35(46(9)10)40(26(6)60-43)62-34-20-45(8,55)42(54)27(7)58-34/h13-14,16-17,23-29,31-32,34-44,49,51-55H,12,15,18-21H2,1-11H3/b14-13+,22-17+/t23-,24+,25-,26-,27+,28+,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42+,43+,44-,45-/m1/s1

InChI Key

UFUYRGNJTFAODM-MIUQDMJTSA-N

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)O)OC

Isomeric SMILES

CC[C@@H]1C(/C=C(/C=C/C(=O)[C@@H](C[C@@H](C([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)O)OC

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)O)OC

Synonyms

macrocin

Origin of Product

United States

Biosynthesis of Macrocin: Origin and Enzymatic Transformations

Early Stages of Macrolactone Ring Assembly Leading to Macrocin Precursors

The biosynthesis of this compound begins with the formation of a large-ring lactone, known as a macrolactone. ucla.edu This foundational structure is assembled by a large, multi-enzyme complex called a polyketide synthase (PKS). In the case of this compound and its downstream product tylosin (B1662201), the initial macrolactone intermediate that is formed and can be excreted is called tylactone (B1246279). nih.govnih.gov The assembly process involves the sequential condensation of small carboxylic acid units to build the polyketide chain, which is then cyclized to form the characteristic macrolactone ring. nih.gov Studies on mutants of S. fradiae have shown that a majority of strains blocked in the tylosin biosynthesis pathway are unable to form this initial tylactone structure. nih.gov

Glycosylation Steps to Form this compound

Following the formation of the tylactone ring, a series of glycosylation events occur. Glycosylation is an enzyme-directed process involving the attachment of sugar moieties to the macrolactone core. mdpi.com These steps are critical for the biological activity of the final antibiotic. In the pathway leading to this compound, the sugar additions proceed in a specific sequence.

Addition of Mycaminose (B1220238): The first sugar, mycaminose, is added to the C-5 hydroxyl group of the tylactone ring. nih.govnih.gov This step must occur before subsequent oxidation reactions can take place at other positions on the ring. nih.gov

Addition of 6-deoxy-D-allose: Following a series of oxidation steps at the C-20 and C-23 positions of the lactone, the sugar 6-deoxy-D-allose is attached to the C-23 hydroxyl group. nih.govnih.gov

Addition of Mycarose (B1676882): The neutral sugar mycarose is then added to the 4'-hydroxyl group of the previously attached mycaminose. nih.gov

These glycosylation steps are catalyzed by specific enzymes called glycosyltransferases, which transfer sugar molecules from an activated donor, such as UDP-glucose, to the macrolide substrate. nih.govnih.gov

This compound as a Key Intermediate in Downstream Macrolide Biosynthesis (e.g., Tylosin)

This compound is a direct precursor in the biosynthesis of the commercially important veterinary antibiotic tylosin. asm.orgnih.gov The final steps of the tylosin pathway involve specific methylation reactions that modify the sugar moieties of intermediate compounds.

Conversion of Demethylthis compound (B1240048) to MacrocinThe immediate precursor to this compound is Demethylthis compound. The conversion of Demethylthis compound to this compound involves a methylation step. Specifically, a methyl group is added to the 2'''-hydroxyl position of the 6-deoxy-D-allose sugar moiety.nih.govnih.govThis O-methylation must occur before the final methylation step that produces tylosin.nih.govnih.gov

The sequential pathway from the initial macrolactone to the final product highlights the intricate enzymatic machinery involved in macrolide biosynthesis.

Table 1: Key Intermediates in the Biosynthesis of Tylosin from Tylactone

Intermediate Precursor Key Transformation
O-mycaminosyltylonolide Tylactone Addition of mycaminose at C-5
Demethylthis compound O-mycaminosyltylonolide Oxidations and addition of 6-deoxy-D-allose and mycarose
This compound Demethylthis compound O-methylation at the 2'''-hydroxyl position

Terminal Biosynthetic Steps from this compound to Tylosin A

The final steps in the biosynthesis of tylosin A from this compound in Streptomyces fradiae are characterized by two sequential methylation reactions. These reactions are catalyzed by two distinct S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases. The process begins with the conversion of demethylthis compound to this compound, which is then further methylated to yield tylosin A. This sequence ensures the precise assembly of the final, biologically active antibiotic.

The first of these terminal steps is the methylation of demethylthis compound at the 2"'-hydroxyl group of the mycinose (B1239270) sugar moiety. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:demethylthis compound O-methyltransferase (EC 2.1.1.102). This enzyme specifically transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to demethylthis compound, resulting in the formation of this compound and S-adenosyl-L-homocysteine.

The final step in the biosynthesis of tylosin A is the methylation of this compound at the 3"'-hydroxyl group of the mycinose sugar. This reaction is catalyzed by S-adenosyl-L-methionine:this compound O-methyltransferase (EC 2.1.1.101). This enzyme facilitates the transfer of a methyl group from SAM to this compound, producing the final product, tylosin A, along with S-adenosyl-L-homocysteine. Both of these methylation steps are crucial for the full biological activity of the resulting tylosin A molecule.

Detailed studies have elucidated the properties and kinetics of the two key O-methyltransferases involved in the terminal biosynthesis of tylosin A. Research has shown that these enzymes exhibit a high degree of specificity for their respective substrates and follow an Ordered Bi Bi reaction mechanism. nih.govnih.gov

Table 1: Physicochemical and Kinetic Properties of Demethylthis compound O-methyltransferase
ParameterValueReference
Systematic NameS-adenosyl-L-methionine:demethylthis compound 2"'-O-methyltransferase nih.gov
Molecular Weight122,000 - 126,000 Da nih.gov
Subunit StructureTrimeric (Subunit size: 42,000 Da) nih.gov
Isoelectric Point (pI)6.0 nih.gov
Optimal pH7.8 - 8.5 nih.gov
Optimal Temperature42°C nih.gov
Cofactor RequirementMg2+ nih.gov
Kinetic MechanismOrdered Bi Bi nih.gov
Table 2: Physicochemical and Kinetic Properties of this compound O-methyltransferase
ParameterValueReference
Systematic NameS-adenosyl-L-methionine:this compound 3"'-O-methyltransferase nih.gov
Molecular Weight65,000 Da nih.gov
Subunit StructureDimeric (Subunit size: 32,000 Da) nih.gov
Isoelectric Point (pI)4.5 nih.gov
Optimal pH7.5 - 8.0 nih.gov
Optimal Temperature31°C nih.gov
Cofactor RequirementMg2+, Mn2+, or Co2+ nih.gov
Kinetic MechanismOrdered Bi Bi nih.gov

Further research has detailed the substrate and product inhibition of these enzymes, providing insight into the regulation of the tylosin biosynthetic pathway.

Table 3: Substrate and Product Inhibition of Tylosin Biosynthesis Methyltransferases
EnzymeInhibitorType of InhibitionReference
Demethylthis compound O-methyltransferaseDemethylthis compound (Substrate)Competitive nih.gov
Demethylthis compound O-methyltransferaseThis compound (Product)Noncompetitive nih.gov
This compound O-methyltransferaseThis compound (Substrate)Competitive nih.gov
This compound O-methyltransferaseTylosin A (Product)Noncompetitive nih.gov

Enzymology of Macrocin Metabolism and Bioconversion

Macrocin O-Methyltransferase (TylF)

This compound O-methyltransferase, systematically known as S-adenosyl-L-methionine:this compound 3'''-O-methyltransferase (EC 2.1.1.101), and commonly designated as TylF, catalyzes the terminal and rate-limiting step in the biosynthesis of tylosin (B1662201) in Streptomyces fradiae. nih.govebi.ac.uk This enzyme is responsible for the specific methylation of the 3'''-hydroxyl group on the mycinose (B1239270) sugar of this compound to produce tylosin. ebi.ac.uk

TylF has been purified and characterized, revealing it to be a dimeric enzyme with a total molecular weight of approximately 65,000 Da, composed of two identical subunits of 32,000 Da each. nih.gov The enzyme exhibits an isoelectric point of 4.5 and functions optimally at a pH range of 7.5 to 8.0 and a temperature of 31°C. nih.gov For maximal activity, TylF requires the presence of divalent cations such as Mg²⁺, Mn²⁺, or Co²⁺. nih.gov

Steady-state kinetic analyses have determined that the reaction follows an Ordered Bi Bi mechanism. nih.gov In this mechanism, the binding of substrates and the release of products occur in a defined sequence. While the detailed kinetic mechanism has been established, specific Michaelis constant (Kм) and maximum velocity (Vₘₐₓ) values for the substrates, this compound and S-Adenosyl-L-methionine, are not extensively reported in the literature. However, the Vmax/Km ratios for the conversion of this compound to tylosin and the analogous conversion of lactenocin (B1674228) to desmycosin have been found to be similar. nih.gov

Table 1: Biochemical Properties of this compound O-Methyltransferase (TylF)
ParameterValue/CharacteristicReference
EC Number2.1.1.101 ebi.ac.uk
Molecular Weight~65,000 Da nih.gov
Subunit StructureHomodimer (2 x ~32,000 Da subunits) nih.gov
Optimal pH7.5 - 8.0 nih.gov
Optimal Temperature31°C nih.gov
Cofactor RequirementMg²⁺, Mn²⁺, or Co²⁺ nih.gov
Kinetic MechanismOrdered Bi Bi nih.gov

TylF is a member of the S-adenosyl-L-methionine (SAM)-dependent methyltransferase family, utilizing SAM as the methyl group donor. nih.gov The enzyme demonstrates notable substrate specificity for this compound, targeting the 3'''-hydroxyl group. nih.gov However, it can also catalyze the methylation of lactenocin to form desmycosin, indicating some flexibility in accepting substrates with similar structural features. nih.gov The enzymatic conversion is susceptible to both substrate and product inhibition, where high concentrations of this compound and the product, tylosin, can impede the reaction rate. nih.gov

The three-dimensional structure of TylF and its homologs, such as NovP and MycF, reveals a Rossmann-like fold characteristic of many SAM-dependent methyltransferases. nih.gov The structure features a distinct active site lid, composed of an N-terminal "lid loop" and an α-helical "lid domain," which controls access to the substrate and cofactor binding pockets. nih.gov The binding of SAM induces a conformational change, ordering the active site and creating the binding pocket for the macrolide substrate. nih.gov

The active site contains a negatively charged pocket where a divalent metal ion, presumed to be Mg²⁺, is coordinated by three conserved aspartate residues. nih.gov This metal ion plays a crucial role in catalysis by coordinating the hydroxyl groups of the sugar moiety, thereby positioning the target 3'''-hydroxyl for methylation. A conserved aspartate residue within the active site is proposed to function as the catalytic base, deprotonating the hydroxyl group to initiate the nucleophilic attack on the methyl group of SAM. nih.gov

Protein engineering studies have generated several TylF variants with altered catalytic properties and stability. These variants provide insights into the structure-function relationship of the enzyme and offer potential for improving tylosin production in industrial fermentation processes. For example, mutations near the active site entrance and substrate-binding pocket have been shown to enhance catalytic efficiency and thermal stability. researchgate.netresearchgate.netnih.gov

Table 2: Characterized Variants of this compound O-Methyltransferase (TylF)
VariantObserved Effect(s)Reference
Y139FHigher catalytic activity and thermostability compared to wild-type. Altered protein conformation enlarges the entrance to the active site. researchgate.net
Q138H, F232YShowed higher catalytic activity than wild-type, especially under weakly acidic conditions (pH 6.3-6.7). researchgate.net
T36S, V54AExhibited significantly higher catalytic activity than wild-type. Optimal activity shifted to a lower temperature (32°C) compared to wild-type (38°C). researchgate.netnih.gov
T36S, V54A, Y139FCatalytic activity gradually decreased with increased acidity and temperature compared to wild-type. Showed lower thermostability. researchgate.net

Other Enzymes Involved in this compound-Related Methylations (e.g., 2'''-O-methylation of demethylthis compound)

The biosynthesis of the mycinose sugar of this compound involves two sequential methylation steps. The first of these, the 2'''-O-methylation of demethylthis compound (B1240048), is a prerequisite for the final TylF-catalyzed reaction. nih.gov This penultimate step is catalyzed by a distinct enzyme, S-adenosyl-L-methionine:demethylthis compound O-methyltransferase (EC 2.1.1.102).

This enzyme has been purified and shown to be physically and catalytically different from TylF. It is a trimeric protein with a molecular weight of 122,000-126,000 Da, composed of subunits of 42,000 Da. It has an isoelectric point of 6.0 and demonstrates optimal activity at a higher temperature (42°C) and a broader pH range (7.8-8.5) than TylF. Like TylF, it requires Mg²⁺ for maximal activity and its kinetic mechanism is also consistent with an Ordered Bi Bi model. This enzyme specifically converts demethylthis compound to this compound and can also convert demethyllactenocin to lactenocin.

Bioconversion Studies of this compound and its Analogues

Bioconversion studies utilize whole microbial cells or purified enzymes to perform specific chemical modifications on a substrate, offering a powerful tool for generating novel analogues of bioactive compounds. While studies focusing specifically on a wide range of this compound biotransformations are limited, research on its immediate product, tylosin, provides significant insight into the potential enzymatic modifications of the this compound scaffold.

For instance, Streptomyces thermotolerans, a producer of the macrolide carbomycin, possesses a macrolide 4''-O-acyltransferase. When this organism is supplied with tylosin, it can convert it into 4''-O-acyltylosin derivatives, such as 3-acetyl-4''-isovaleryltylosin. These modifications have been shown to enhance antibacterial activity and improve pharmacokinetic properties.

In another study, Streptomyces thermotolerans was used to biotransform tylosin into tylvalosin (B1682567) (also known as acetylisovaleryltylosin), a newer generation macrolide antibiotic for veterinary use. This process involves the 3-O-acetylation and 4''-O-isovalerylation of the mycarose (B1676882) sugar, demonstrating the utility of microbial systems in creating structurally complex and valuable antibiotic derivatives from tylosin-related precursors like this compound. These examples highlight the enzymatic machinery present in various Streptomyces species that can be harnessed for the structural diversification of this compound and its analogues.

Chemical Modification and Structure Activity Relationship Sar of Macrocin and Its Analogues

Semisynthetic and Chemo-enzymatic Approaches for Macrocin Derivatives

Semisynthesis is a primary method for generating macrolide derivatives. It involves using the naturally occurring macrolactone ring as a scaffold for chemical modifications at various positions. nih.govnih.gov This approach has been widely applied to macrolides like erythromycin (B1671065), leading to the development of clinically important antibiotics such as clarithromycin (B1669154) and azithromycin (B1666446). nih.govnih.gov

For this compound and related 16-membered macrolides like tylosin (B1662201) and desmycosin, semisynthetic efforts have focused on modifying specific functional groups on the macrolactone ring and the attached sugar moieties. For instance, a series of 20-deoxo-20-cyclic (alkylamino) derivatives of tylosin, desmycosin, this compound, and lactenocin (B1674228) were synthesized through the reductive amination of the C-20 aldehyde group. researchgate.net This modification was achieved using reducing agents such as sodium cyanoborohydride or sodium borohydride, and later, a more convenient procedure using formic acid was developed. researchgate.net

Chemo-enzymatic approaches, which combine enzymatic transformations with chemical synthesis, offer a powerful route to introduce specific modifications that are challenging to achieve through purely chemical methods. beilstein-journals.orgfrontiersin.org Enzymes can provide high regio- and stereoselectivity for functionalization reactions. beilstein-journals.org In the context of macrolide biosynthesis, enzymes play key roles in tailoring the macrolactone structure and attaching sugar moieties. For example, this compound O-methyltransferase (TylF) is an enzyme from Streptomyces fradiae that catalyzes the O-methylation of the 3'''-position of this compound, converting it to tylosin. researchgate.netnih.gov This enzymatic step is the terminal and rate-limiting step in tylosin biosynthesis. nih.govresearchgate.net Studies on this compound O-methyltransferase highlight the potential for using such enzymes in chemo-enzymatic synthesis to selectively modify this compound and its analogues. nih.govresearchgate.net Directed evolution has also been applied to enzymes like this compound O-methyltransferase to generate variants with altered properties, such as improved enzyme activity. researchgate.netresearchgate.net

Rational Design Strategies for Novel this compound Analogues

Rational design of macrolide analogues involves using structural information and computational methods to guide the synthesis of new compounds with desired properties. weizmann.ac.ilnih.govosti.gov This approach aims to address limitations of existing macrolides, such as bacterial resistance and pharmacokinetic issues. weizmann.ac.il Rational design often considers factors like binding affinity to the ribosomal target, solubility, and membrane permeability. weizmann.ac.il

Computational techniques, such as molecular dynamics simulations and quantum mechanics/molecular mechanics calculations, are employed to predict the interactions of macrolide derivatives with the bacterial ribosome and to assess the impact of structural modifications on binding. weizmann.ac.ilnih.govosti.gov By understanding how macrolides bind to the ribosome, particularly in the context of resistance mechanisms like mutations in the 23S rRNA, researchers can design analogues that overcome these challenges. nih.govosti.gov For example, studies have investigated the interactions of macrolides with mutated ribosomes to understand the causes of resistance and propose modifications to improve potency against resistant strains. nih.govosti.gov

Rational design strategies for macrolide analogues, including those based on the this compound scaffold, can involve modifying various parts of the molecule, such as the macrolactone ring or the sugar moieties, to optimize interactions with the ribosomal target and improve pharmacological properties. nih.govweizmann.ac.ilnih.govosti.gov

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.govwikipedia.orgcollaborativedrug.com For macrolides like this compound, SAR studies aim to identify the key structural features responsible for antibacterial potency and to understand how modifications affect activity against different bacterial strains, including resistant ones. nih.govresearchgate.net

Modifications at specific positions on the macrolactone ring or the sugars can significantly impact activity. For instance, the presence of a ketone function at the C-3 position, as seen in ketolides derived from erythromycin, has been shown to improve activity against macrolide-resistant organisms. researchgate.net While this compound itself does not possess this C-3 ketone, SAR insights from other macrolide classes can inform the design of this compound analogues.

The size of the macrolactone ring (14-, 15-, or 16-membered) influences the binding mode to the ribosome and can affect the spectrum of activity and pharmacokinetic properties. nih.govcore.ac.uk this compound belongs to the 16-membered macrolides. poultrymed.comcore.ac.uk While 14- and 15-membered macrolides have often shown better in vivo efficacy due to less metabolic lability of their side chains, 16-membered macrolides remain important, particularly in veterinary medicine. mdpi.comcore.ac.uk

Specific chemical modifications at various positions on the macrolactone ring or the sugar moieties of macrolides can lead to altered potency and spectrum of activity. For this compound and related 16-membered macrolides, modifications at the C-20 aldehyde group have been explored. researchgate.netgoogleapis.com Reductive amination of this group to introduce cyclic alkylamino substituents resulted in derivatives with good in vitro antimicrobial activity against certain bacterial pathogens. researchgate.net

SAR studies also indicate that the nature of substituents can influence interactions with specific regions of the ribosome. For example, in some 16-membered macrolide derivatives, alkylaryl groups attached to the carbamate (B1207046) nitrogen and C-6 hydroxyl have been shown to bind to the domain II region of the ribosomal complex, potentially compensating for reduced affinity at other sites in resistant strains. google.com This suggests that strategic placement of substituents can help overcome resistance mechanisms.

Data on the correlation between specific modifications and the potency/spectrum of this compound derivatives are often detailed in patent literature and specific research articles focusing on newly synthesized analogues. researchgate.netgoogle.com

Preclinical Evaluation of this compound Derivatives (in vitro and non-human in vivo models)

Preclinical evaluation of drug candidates involves testing their safety and efficacy in laboratory settings before human trials. news-medical.netmdpi.com This typically includes in vitro studies using cell cultures and in vivo studies using animal models. news-medical.netmdpi.com

In vitro studies are used to determine the direct effects of this compound derivatives on bacterial growth and viability. nih.govnews-medical.net This involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a range of susceptible and resistant bacterial strains. weizmann.ac.ilmdpi.com In vitro studies can also explore the mechanism of action and assess the potential for resistance development. nih.gov For instance, in vitro methylation studies using Streptomyces fradiae extracts have been used to understand the enzymatic conversion of this compound to tylosin and the activity of this compound O-methyltransferase. nih.govasm.org

Non-human in vivo studies are conducted in animal models to evaluate the efficacy of this compound derivatives in treating infections and to assess their pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicity in a living system. news-medical.netmdpi.comcureraredisease.orgnih.gov Animal models are chosen based on their relevance to the human disease being studied. mdpi.comcureraredisease.org While in vivo studies provide valuable information on how a compound behaves in a complex organism, it is important to note the inherent differences between animal models and humans, which can sometimes limit the translatability of preclinical findings. news-medical.netcureraredisease.orgfda.gov

Preclinical evaluation of this compound derivatives would involve testing their efficacy in relevant animal models of bacterial infection and studying their fate within the organism. mdpi.comcureraredisease.org While specific detailed preclinical data for a wide range of this compound derivatives were not extensively found in the general searches, the principles of preclinical evaluation for macrolides in general apply. Studies on related macrolides like tylosin and its semisynthetic derivatives in animal models are common, particularly in veterinary medicine where these compounds are widely used. poultrymed.commdpi.com

Advanced Research Methodologies and Future Perspectives for Macrocin Research

Advanced Spectroscopic and Structural Biology Techniques for Macromolecular Interactions

Understanding the precise interactions between Macrocin and its biological targets, primarily the bacterial ribosome, is fundamental to deciphering its mechanism of action and designing more potent derivatives. Advanced spectroscopic and structural biology techniques are indispensable tools in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about the structure and dynamics of this compound in solution and when bound to its target. mdpi.commdpi.com Techniques like transferred Nuclear Overhauser Effect Spectroscopy (trNOESY) can elucidate the conformation of this compound when it is interacting with a large macromolecule like the ribosome, while Diffusion-Ordered NMR Spectroscopy (DOSY) can characterize the binding affinity. mdpi.com Fluorescence Correlation Spectroscopy (FCS) is another powerful method for studying ligand-macromolecule interactions in live cells at single-molecule sensitivity, avoiding the need to separate bound from unbound ligands. nih.gov

Mass spectrometry (MS) has also become a versatile tool in drug discovery for interrogating macromolecule-ligand interactions. nih.gov It can be used for identifying the mechanism of action, optimizing ligand structure, and assessing toxicity. nih.gov

Structural biology methods such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are critical for obtaining high-resolution, three-dimensional structures of this compound bound to the 50S ribosomal subunit. mdpi.comyoutube.com These static "snapshots" reveal the key molecular contacts, including hydrogen bonds and hydrophobic interactions, that govern binding. nih.gov Such structural insights are invaluable for understanding how this compound inhibits protein synthesis and how resistance mutations in the ribosome or its RNA (rRNA) interfere with this binding. nih.govnih.gov

TechniqueApplication in this compound ResearchKey Insights
NMR Spectroscopy Determining the solution structure of this compound and its derivatives; studying binding dynamics with the ribosome. mdpi.commdpi.comAtomic-level structural and dynamic information, binding site characterization. mdpi.com
Mass Spectrometry Identifying binding partners, characterizing modifications, and aiding in structure optimization. nih.govConfirmation of binding, identification of mechanism of action. nih.gov
X-ray Crystallography Obtaining high-resolution 3D structures of this compound-ribosome complexes. mdpi.comPrecise mapping of binding pockets and key molecular interactions. nih.gov
Cryo-Electron Microscopy (Cryo-EM) Visualizing large and complex assemblies like the this compound-bound ribosome, including different functional states. mdpi.comHigh-resolution structures of macromolecules in near-native states.
Fluorescence Correlation Spectroscopy (FCS) Detecting and quantifying this compound-target interactions within live cells. nih.govIn-vivo binding affinity and kinetics at the single-molecule level. nih.gov

Computational Chemistry and Molecular Modeling for SAR Prediction and Lead Optimization

Computational approaches are transforming the process of drug discovery, enabling researchers to predict the activity of new compounds and optimize lead molecules with greater speed and precision. diva-portal.orgpharmafeatures.com For this compound, these methods are vital for navigating its complex chemical space to design novel derivatives that can overcome existing resistance mechanisms.

Molecular docking simulations predict the preferred orientation and binding affinity of this compound analogues within the ribosomal binding pocket. nih.gov By modeling these interactions, researchers can prioritize which novel structures to synthesize, focusing on those predicted to have the strongest binding. diva-portal.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of this compound derivatives and their biological activity. researchgate.net These models help identify the key chemical features responsible for antibacterial potency, guiding the design of more effective compounds. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the this compound-ribosome complex, revealing how the ligand and its target behave over time. nih.gov This can help understand the conformational changes involved in binding and the impact of resistance mutations on the stability of the complex. These computational tools are integral to modern lead optimization, a process that meticulously modifies a compound's structure to enhance its potency, selectivity, and pharmacokinetic properties. pharmafeatures.comdanaher.com

Computational MethodRole in this compound ResearchOutcome
Molecular Docking Predicts the binding mode and affinity of this compound derivatives to the bacterial ribosome. nih.govnih.govPrioritization of synthetic targets with enhanced binding potential. diva-portal.org
QSAR Modeling Establishes a quantitative link between chemical structure and antibacterial activity. researchgate.netPredictive models to guide the design of more potent this compound analogues. nih.gov
Molecular Dynamics (MD) Simulates the dynamic behavior of the this compound-ribosome complex. nih.govInsights into binding stability, conformational changes, and mechanisms of resistance.
Virtual Screening Computationally screens large libraries of virtual compounds for potential binding to the this compound target site. pharmafeatures.comRapid identification of novel chemical scaffolds for development. pharmafeatures.com

Proteomic and Genomic Approaches in this compound Research

Genomic and proteomic analyses are essential for understanding the broader cellular response to this compound and for identifying the genetic basis of resistance.

Whole-genome sequencing of macrolide-resistant bacterial strains allows for the rapid identification of mutations associated with resistance. frontiersin.orgnih.gov This includes mutations in the 23S rRNA gene and ribosomal proteins L4 and L22, which are the primary targets for macrolides, as well as identifying acquired resistance genes. nih.govfrontiersin.orgnih.gov For instance, studies can pinpoint specific single-nucleotide polymorphisms (SNPs) that confer resistance. nih.gov The Comprehensive Antibiotic Resistance Database (CARD) is a key resource for screening genomes for known resistance genes. nih.gov

Proteomic techniques, often utilizing mass spectrometry, can identify changes in protein expression in bacteria exposed to this compound. researchgate.netnih.gov This can reveal not only the direct targets of the drug but also the downstream cellular pathways that are affected, providing a more complete picture of its mechanism of action. researchgate.net Chemoproteomics, for example, can identify the protein targets of a compound directly in complex biological samples. unifr.chresearchgate.net Furthermore, structural proteomics can provide deep insights into drug-protein interactions, helping to validate molecular targets. biognosys.com These approaches are crucial for understanding how bacteria evolve resistance and for identifying potential new targets to overcome it. researchgate.netnih.gov

Integration of Synthetic Biology and Enzyme Engineering for Novel this compound-Derived Molecules

The limitations of traditional semisynthesis, which involves chemically modifying naturally produced macrolides, have spurred the development of more versatile platforms. nih.govumn.edu Synthetic biology and enzyme engineering offer powerful new routes to generate novel this compound-derived molecules with improved properties.

Synthetic biology applies engineering principles to biological systems, allowing for the rational design and construction of new biosynthetic pathways. nih.gov Researchers can mix and match genetic modules from different macrolide pathways to create hybrid molecules that would be difficult to access through chemical synthesis alone. nih.govresearchgate.net This "conveyor-belt"-like assembly by large enzymatic complexes called polyketide synthases (PKS) is an attractive platform for synthetic biology. nih.gov

Enzyme engineering focuses on modifying the structure of enzymes to alter their function. almacgroup.commdpi.com In the biosynthesis of the important macrolide antibiotic tylosin (B1662201), the enzyme this compound O-methyltransferase (TylF) catalyzes the final, rate-limiting step: the conversion of this compound to Tylosin A. nih.gov By engineering the TylF enzyme, researchers have been able to improve its catalytic activity and stability, leading to more efficient production of Tylosin A. nih.gov Techniques like directed evolution can rapidly screen vast libraries of enzyme variants to find those with desired traits, such as altered substrate specificity, which could be used to generate novel this compound derivatives. mdpi.comnih.gov

Role of this compound Research in Addressing Antimicrobial Resistance Challenges

Antimicrobial resistance is a critical global health threat, and research into macrolides like this compound is central to the effort to develop new, effective antibiotics. nih.govmdpi.com Widespread resistance to commonly used macrolides such as azithromycin (B1666446) and clarithromycin (B1669154) has rendered them less effective against many pathogenic bacteria. nih.govumn.edu

The primary mechanisms of macrolide resistance include:

Target site modification: Methylation of the 23S rRNA, mediated by erm genes, prevents the drug from binding to the ribosome. nih.govmdpi.commicrobeonline.com

Active efflux: Bacterial pumps actively remove the drug from the cell. microbeonline.com

Drug inactivation: Enzymes modify and inactivate the antibiotic. nih.govnih.gov

Advanced research on this compound and other macrolides aims to overcome these resistance mechanisms. Fully synthetic platforms allow for the creation of hundreds of novel macrolide candidates with diverse structures not achievable through semisynthesis. nih.govumn.edu Many of these new compounds have shown efficacy against bacterial strains that are resistant to current macrolide antibiotics. nih.gov

A particularly promising strategy is the development of dual-action antibiotics, or "macrolones". azolifesciences.comuic.edugavi.org These are hybrid molecules that combine the ribosome-inhibiting structure of a macrolide with a fluoroquinolone structure that targets DNA gyrase. uic.edugavi.org By attacking two distinct essential cellular targets simultaneously, it becomes significantly more difficult for bacteria to evolve resistance. azolifesciences.comuic.edu This research highlights the critical role of continued innovation in macrolide chemistry to stay ahead of evolving bacterial resistance.

Q & A

Q. Methodological Tip :

  • Reproducibility : Document solvent ratios, column specifications, and instrument parameters (e.g., NMR frequency, MS ionization mode) to ensure repeatability .

How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?

Advanced Research Question
Contradictions often arise from variability in experimental design, such as differences in cell lines, assay conditions (e.g., pH, temperature), or compound purity. To address this:

Systematic Review : Conduct a meta-analysis of existing data to identify trends or outliers .

Standardized Assays : Replicate studies using harmonized protocols (e.g., CLSI guidelines for antimicrobial testing) .

In Silico Modeling : Use molecular docking to assess this compound’s binding affinity across target proteins, controlling for structural variants .

Example Table : Common Sources of Bioactivity Variability

FactorImpactMitigation Strategy
Cell LineGenetic drift alters target expressionUse authenticated cell banks (e.g., ATCC)
Compound PurityImpurities skew dose-responseValidate purity via HPLC (>95%)
Assay DurationTime-dependent effects misreportedStandardize incubation times across labs

What in vitro and in vivo models are optimal for evaluating this compound’s antimicrobial efficacy?

Basic Research Question

  • In Vitro : Minimum Inhibitory Concentration (MIC) assays using broth microdilution (CLSI M07-A10) against Gram-positive pathogens (e.g., S. aureus). Include time-kill curves to assess bactericidal vs. bacteriostatic effects .
  • In Vivo : Murine infection models (e.g., thigh infection) with pharmacokinetic/pharmacodynamic (PK/PD) analysis to correlate dosing with efficacy .

Q. Methodological Tip :

  • Include negative controls (vehicle-only) and reference antibiotics (e.g., vancomycin) to contextualize results .

How should researchers design experiments to investigate this compound’s mechanism of action amid conflicting hypotheses?

Advanced Research Question
Conflicting hypotheses (e.g., membrane disruption vs. ribosomal inhibition) require multi-modal validation:

Transcriptomics : RNA sequencing to identify differentially expressed genes post-treatment.

Proteomics : SILAC labeling to quantify target protein expression changes.

Structural Biology : Cryo-EM or X-ray crystallography to visualize this compound-target interactions .

Q. Example Workflow :

Treat bacterial cultures with sub-MIC this compound.

Extract RNA/proteins for omics analysis.

Cross-validate findings with structural data.

What strategies are effective for integrating multi-omics data to elucidate this compound’s biosynthetic pathways?

Advanced Research Question
Combine genomics (e.g., BLAST for gene clusters), metabolomics (LC-MS/MS for intermediate detection), and transcriptomics (qRT-PCR for pathway gene expression) . Use tools like AntiSMASH for pathway prediction and Cytoscape for network visualization.

Q. Data Integration Table :

Omics TypeToolOutput
GenomicsAntiSMASHIdentifies putative biosynthetic gene clusters
MetabolomicsGNPSMaps metabolic intermediates
TranscriptomicsDESeq2Highlights upregulated pathway genes

How can researchers ensure statistical rigor when analyzing this compound’s dose-response relationships?

Basic Research Question

  • Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Report confidence intervals and p-values with effect sizes to avoid Type I/II errors .

Q. Methodological Tip :

  • Predefine significance thresholds (e.g., α=0.05) and power analysis (β=0.2) during experimental design .

What ethical and practical considerations apply when sourcing this compound from endangered natural sources?

Advanced Research Question

  • Ethical : Follow Nagoya Protocol guidelines for access and benefit-sharing (ABS) when using plant/microbial sources.
  • Practical : Develop synthetic biology approaches (e.g., heterologous expression in E. coli) to reduce ecological impact .

How can computational chemistry enhance the optimization of this compound derivatives for improved pharmacokinetics?

Advanced Research Question

  • Use QSAR models to predict ADMET properties (e.g., solubility, CYP450 inhibition).
  • Perform molecular dynamics simulations to assess derivative stability in physiological conditions .

Q. Example Optimization Parameters :

ParameterToolMetric
SolubilitySwissADMELogS
Metabolic StabilitypkCSMHalf-life prediction
Target BindingAutoDock VinaBinding energy (kcal/mol)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Macrocin
Reactant of Route 2
Macrocin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.